molecular formula C22H20F2N2O3S B4601370 N~1~-(3,4-difluorophenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(3,4-difluorophenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4601370
M. Wt: 430.5 g/mol
InChI Key: VDKYSYSLVZIFQZ-UHFFFAOYSA-N
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Description

N~1~-(3,4-difluorophenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C22H20F2N2O3S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.11627000 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electroactive Polymer Applications

Electroactive polymers, incorporating structural elements related to N1-(3,4-difluorophenyl)-N2-(3-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide, have been studied for their potential use in electrochemical capacitor applications. The performance evaluation revealed that polymers derived from 3-(4-fluorophenyl)thiophene and similar compounds showed promising energy and power densities, making them suitable for high-voltage capacitor applications. The research demonstrates the importance of molecular structure on the electrochemical performance of these materials, offering insights into the design of efficient energy storage devices (Ferraris et al., 1998).

Molecular Docking and Spectroscopic Studies

Quantum mechanical, spectroscopic, and molecular docking studies have been conducted on compounds structurally similar to N1-(3,4-difluorophenyl)-N2-(3-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide, exploring their interactions with biological targets. For example, Bicalutamide, a compound characterized by similar functional groups, has been thoroughly analyzed for its binding energy with prostate cancer protein, providing valuable data for the development of therapeutic agents. These studies not only shed light on the compound's electronic properties but also its potential biological activity, highlighting the utility of such compounds in medicinal chemistry (Chandralekha et al., 2019).

Polymer Electrolytes for Energy Applications

Research on guanidinium-functionalized polymer electrolytes, incorporating elements akin to N1-(3,4-difluorophenyl)-N2-(3-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide, reveals their synthesis through activated fluorophenyl-amine reactions. These materials demonstrate precise control over cation functionality, avoiding side reactions and enhancing stability. This work contributes to the development of advanced materials for energy storage and conversion applications, showcasing the versatility and potential of such chemically engineered polymers (Kim et al., 2011).

Anti-Osteoporosis Drug Development

Compounds structurally related to N1-(3,4-difluorophenyl)-N2-(3-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide have been investigated for their potential in treating osteoporosis. A study on N-phenyl-methylsulfonamido-acetamide (PMSA) derivatives highlighted their ability to inhibit osteoclastogenesis and prevent estrogen-dependent bone loss in mice, marking a significant step towards developing new therapeutic agents for osteoporosis (Cho et al., 2020).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O3S/c1-15-6-9-19(10-7-15)30(28,29)26(18-5-3-4-16(2)12-18)14-22(27)25-17-8-11-20(23)21(24)13-17/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKYSYSLVZIFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(3,4-difluorophenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3,4-difluorophenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3,4-difluorophenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3,4-difluorophenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3,4-difluorophenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3,4-difluorophenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.